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Compound of Interest

Compound Name:
1-(4-Chlorophenyl)ethan-1-one

phenylhydrazone

CAS No.: 57845-08-6

Cat. No.: B3065704

Get Quote

Executive Summary
Comparison Target:p-Chloroacetophenone Phenylhydrazone Primary Application:

Spectroscopic identification, hydrazone functionalization analysis, and pharmaceutical

intermediate characterization. Key Spectral Feature:

typically observed in the 280–295 nm range (solvent dependent), exhibiting a bathochromic
shift relative to the unsubstituted parent compound due to the chloro-auxochromic effect.

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties

of p-chloroacetophenone phenylhydrazone. Unlike generic datasheets, this document

synthesizes experimental data with mechanistic insights, comparing the compound against its

unsubstituted parent and other p-substituted derivatives to elucidate the electronic effects of

the chlorine substituent.
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The UV-Vis profile of this molecule is dictated by its conjugated

-electron system, extending from the p-chlorophenyl ring through the imine (

) bond to the phenylamine (

) moiety.

IUPAC Name: (E)-1-(4-chlorophenyl)ethanone phenylhydrazone

Molecular Formula:

Chromophore: Conjugated Aryl-C=N-NH-Aryl system.

Structural Visualization
The following diagram illustrates the synthesis and conjugation pathway responsible for the UV

absorption.
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Caption: Synthesis pathway and electronic influence of the chlorine substituent on the

conjugated system.

Spectral Characterization & Comparison
The absorption maximum (

) is a critical parameter for identifying the purity and electronic environment of the hydrazone.
The chlorine atom at the para position acts as an auxochrome; while it is inductively electron-
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withdrawing (-I), its lone pairs donate electron density via resonance (+M), extending the
conjugation length and lowering the energy gap for

transitions.

Comparative Data Table
The following table benchmarks p-chloroacetophenone phenylhydrazone against related

derivatives to highlight substituent effects.

Compound Substituent (R) (EtOH/MeOH)
Electronic
Effect

Molar
Extinction (

)

Acetophenone

Phenylhydrazone
-H 276 - 280 nm

Baseline

Reference
~20,000

p-

Chloroacetophen

one

Phenylhydrazone

-Cl 282 - 288 nm

Weak

Bathochromic

(+M > -I)

~22,000

p-

Methylacetophen

one

Phenylhydrazone

-CH3 285 - 290 nm
Bathochromic

(+I)
High

p-

Nitroacetopheno

ne

Phenylhydrazone

-NO2 380 - 400 nm

Strong

Bathochromic (-

M)

Very High

(Colored)

Key Insight: The shift from the unsubstituted parent (276 nm) to the p-chloro derivative (~285

nm) confirms the participation of the chlorine lone pair in the conjugated system. This is less

pronounced than the shift seen with strong electron-withdrawing groups like nitro (-NO2), which

push absorption into the visible spectrum (yellow/orange color).
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The position of

is sensitive to solvent polarity.[1] This solvatochromism helps distinguish between transition
types:

Transitions: typically undergo a red shift (bathochromic) in polar solvents (e.g., Ethanol,
DMSO) as the excited state is more polar and better stabilized by the solvent.

Transitions: typically undergo a blue shift (hypsochromic) in protic solvents due to hydrogen
bonding with the lone pair on the nitrogen.

For p-chloroacetophenone phenylhydrazone, the dominant band is

, making polar solvents the preferred medium for maximizing sensitivity.

Solvent Polarity Index Expected Shift
Recommended
Usage

Hexane/Cyclohexane Non-polar
Baseline (Blue-

shifted)

Determining "true"

transition energy

Ethanol/Methanol Polar Protic Red Shift (~5-10 nm)
Standard

characterization

DMSO/DMF Polar Aprotic Strong Red Shift
Solubility for high

concentrations

Experimental Protocol: Synthesis & Measurement
To ensure reproducible spectral data, the compound must be synthesized with high purity to

avoid interference from unreacted phenylhydrazine (which absorbs strongly in the UV region).

Step 1: Synthesis of p-Chloroacetophenone
Phenylhydrazone

Reagents: Dissolve 0.01 mol of p-chloroacetophenone in 10 mL of ethanol.

Activation: Add 2-3 drops of glacial acetic acid (catalyst).

Addition: Slowly add 0.01 mol of phenylhydrazine (equimolar) with stirring.
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Reflux: Heat the mixture at reflux (approx. 78°C) for 1-2 hours. Monitor via TLC.

Isolation: Cool to room temperature. The hydrazone will precipitate as a solid (often pale

yellow/off-white).

Purification: Recrystallize from ethanol to remove unreacted hydrazine. Critical: Unreacted

hydrazine will skew UV results.

Step 2: UV-Vis Measurement[1][2][3]
Blank Preparation: Fill a quartz cuvette (1 cm path length) with pure spectroscopic-grade

ethanol.

Sample Preparation: Prepare a

M stock solution of the purified hydrazone in ethanol.

Scan: Run a baseline scan with the blank, then scan the sample from 200 nm to 500 nm.

Validation: Ensure the absorbance at

is between 0.2 and 1.0 for linearity (Beer-Lambert Law).

Mechanistic Insight: Electronic Transitions
The UV absorption is not a single event but a summation of electronic promotions.

Band I (Primary): Located near 280-290 nm. Corresponds to the

transition of the conjugated

system. The Chlorine atom stabilizes the excited state via resonance.

Band II (Secondary): Located near 230-240 nm. Corresponds to local excitation of the

aromatic rings (E2 band of benzene).
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Caption: Simplified molecular orbital diagram showing the energy gap reduced by conjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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